molecular formula C9H3F18O3P B1595564 Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite CAS No. 66470-81-3

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite

Cat. No. B1595564
CAS RN: 66470-81-3
M. Wt: 532.06 g/mol
InChI Key: MJOVEPJSFHDSOJ-UHFFFAOYSA-N
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Description

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite is a sterically hindered, weakly σ-donating and strongly π-accepting ligand . It has a molecular weight of 532.06 .


Synthesis Analysis

This compound can be prepared by the reaction of lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with PCl3 .


Molecular Structure Analysis

The linear formula of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite is [(CF3)2CHO]3P . The InChI key is MJOVEPJSFHDSOJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite reacts with nucleosides to form deoxyribonucleoside 3′-bis (1,1,1,3,3,3-hexafluoro-2-propyl) phosphite units .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a refractive index of 1.300 (lit.) and a boiling point of 130 °C (lit.). The density is 1.69 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Summary of Application : Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite is used as a phosphonylating and coupling agent in the synthesis of oligodeoxyribonucleotides . Oligodeoxyribonucleotides are short DNA molecules that have applications in research, genetic testing, and forensics.
  • Methods of Application : The compound reacts with nucleosides to form deoxyribonucleoside 3′-bis (1,1,1,3,3,3-hexafluoro-2-propyl) phosphite units . This reaction is part of the process of preparing new phosphonylating and coupling agents for the synthesis of oligodeoxyribonucleotides .

Safety And Hazards

The safety data sheet suggests using a dust mask type N95 (US) when handling this compound .

Future Directions

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite may be used in the preparation of new phosphonylating and coupling agents for the synthesis of oligodeoxyribonucleotides .

properties

IUPAC Name

tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F18O3P/c10-4(11,12)1(5(13,14)15)28-31(29-2(6(16,17)18)7(19,20)21)30-3(8(22,23)24)9(25,26)27/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOVEPJSFHDSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OP(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F18O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318694
Record name Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite

CAS RN

66470-81-3
Record name 66470-81-3
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Record name Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
YK Han, J Yoo, T Yim - Journal of Materials Chemistry A, 2015 - pubs.rsc.org
Tris(trimethylsilyl) phosphite (TMSP) is well known as an effective electrolyte additive that significantly improves the electrochemical performance of high-voltage lithium-ion batteries. …
Number of citations: 118 pubs.rsc.org
H Hosaka, T Watanabe, Y Suzuki… - Heteroatom …, 1991 - Wiley Online Library
The deoxyribonucleoside 3′‐bis(1,1,1,3,3,3‐hexafluoro‐2‐propyl) phosphite units (3) are used in the chemical synthesis of oligodeoxyribonucleotides on solid supports. The new …
Number of citations: 2 onlinelibrary.wiley.com
O Sakatsume, H Yamane, H Takaku… - Nucleic acids …, 1990 - academic.oup.com
New phosphonylating and coupling agents for the synthesis of oligodeoxyribonucleotides via Hphosphonate approach have been developed. Tris(1,1,1,3,3,3-hexafluoro-2-propyl) …
Number of citations: 21 academic.oup.com
O Sakatsume, H Yamane, H Takaku, N Yamamoto - Tetrahedron letters, 1989 - Elsevier
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite was used as a phosphonylating reagent for the preparation of nucleoside 3′-H-phosphonate units. The use of a new coupling reagent, 1…
Number of citations: 20 www.sciencedirect.com
J Matulic-Adamic, I Rosenberg… - Nucleosides & …, 1993 - Taylor & Francis
Abstract Treatment of 3′-fluoro-3′-deoxythymidine (FLT), 3′-azido-3′-deoxythymidine (AZT) and 2′,3′-dideoxyadenosine (ddA) with tris(1,1,1,3,3,3-hexafluoro-2-propyl)…
Number of citations: 16 www.tandfonline.com
K Ueda, K Itami - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 66470‐81‐3 ] C 9 H 3 F 18 O 3 P (MW 532.06) InChI = 1S/C9H3F18O3P/c10‐4(11,12)1(5(13,14)15)28‐31(29‐2(6(16,17)18)7(19,20)21)30‐3(8(22,23)24)9(25,26)27/h1‐3H InChIKey …
Number of citations: 0 onlinelibrary.wiley.com
O Sakatsume, M Ohtsuki, H Takaku… - Nucleic acids …, 1989 - academic.oup.com
The solid phase synthesis of oligoribonucleotides using the H-phosphonate approach and the l-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) and dimethoxytrityl (DMTr) …
Number of citations: 53 academic.oup.com
JP Lee, MJ Hankins, AD Riner… - Journal of Coordination …, 2016 - Taylor & Francis
Syntheses, structures, spectroscopy, and calculated structures for several Ru(II) complexes involving p-cymene and either fluorine-containing phosphines or phosphites are reported. …
Number of citations: 3 www.tandfonline.com
O Sakatsume, M Ohtsuki, H Takaku, CB Reese - Citeseer
INTRODUCTION In recent years, oligonucleotide synthesis has been markedly facilitated by the introduction of the phosph Page 1 volume 17 Number io 1989 Nucleic Acids Research …
Number of citations: 2 citeseerx.ist.psu.edu
P Malová Križková, A Roller… - Phosphorus, Sulfur, and …, 2018 - Taylor & Francis
Transesterification of tris(hexafluoroisopropyl) phosphite with racemic 3-methyl-1-phenyl-butane-1,3-diol gave two isomeric hexafluoroisopropyl-substituted 1,2,3-dioxaphosphinanes. …
Number of citations: 3 www.tandfonline.com

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